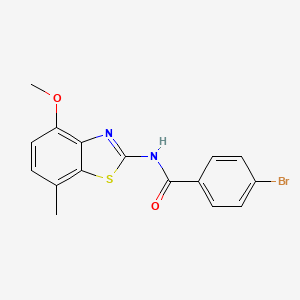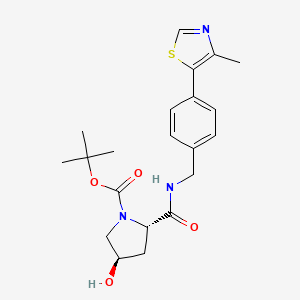
(2S,4R)-叔丁基 4-羟基-2-((4-(4-甲基噻唑-5-基)苄基)氨基甲酰基)吡咯烷-1-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4R)-tert-butyl 4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C21H27N3O4S and its molecular weight is 417.52. The purity is usually 95%.
BenchChem offers high-quality (2S,4R)-tert-butyl 4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4R)-tert-butyl 4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌药物
该化合物已显示出作为抗癌药物的希望。研究人员已探索其通过靶向特定细胞途径抑制肿瘤生长的能力。例如,它已被研究为溴结构域蛋白 4 (BRD4) 的潜在抑制剂,BRD4 在癌细胞增殖中起着至关重要的作用。 通过破坏 BRD4 的功能,该化合物可能有助于抑制肿瘤生长 .
蛋白质降解靶向嵌合体 (PROTACs)
PROTACs 是异双功能分子,旨在选择性地降解细胞内的特定蛋白质。所讨论的化合物已整合到 PROTACs 中,特别是那些靶向 BRD4 的 PROTACs。这些嵌合分子引导细胞内蛋白质的泛素化,导致它们通过细胞蛋白酶体降解。 这种靶向蛋白质降解对药物开发和个性化医疗具有重大意义 .
抗体-药物偶联物 (ADCs)
研究人员已探索将该化合物用于构建抗体-药物偶联物 (ADCs)。ADCs 将抗体的特异性与小分子药物的细胞毒性作用结合起来。通过将该化合物连接到识别特定癌细胞的抗体上,科学家旨在选择性地将药物有效载荷递送至肿瘤部位。 这种方法提高了药物疗效,同时最大限度地减少了脱靶效应 .
化学生物学和药物化学
该化合物独特的结构使其成为化学生物学研究的有趣目标。研究人员研究其与细胞蛋白质(包括 BRD4)的相互作用,以了解其作用机制。从这些研究中获得的见解可以为药物设计和优化提供信息。 药物化学家探索修改以增强其效力、选择性和药代动力学特性 .
结构生物学和药物设计
使用 X 射线晶体学进行的结构研究提供了有关该化合物与其靶蛋白之间结合相互作用的宝贵信息。了解原子的三维排列有助于指导合理药物设计。研究人员分析结合口袋并识别关键残基以进行优化。 这些知识有助于开发新的治疗方法 .
药代动力学和毒性评估
研究人员评估该化合物的药代动力学特性,包括吸收、分布、代谢和排泄。此外,毒性研究评估其安全性概况。 这些研究对于将该化合物推进到临床试验以及最终治疗用途至关重要 .
总之,该化合物的应用涵盖抗癌研究、靶向蛋白质降解、抗体疗法、化学生物学、结构研究和药物开发。 其多方面的潜力突出了其在促进科学理解和改善患者预后方面的意义 . 如果您想了解更多信息或探索其他应用,请随时提问!😊
属性
IUPAC Name |
tert-butyl (2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-13-18(29-12-23-13)15-7-5-14(6-8-15)10-22-19(26)17-9-16(25)11-24(17)20(27)28-21(2,3)4/h5-8,12,16-17,25H,9-11H2,1-4H3,(H,22,26)/t16-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZXDTKPCYVSLL-SJORKVTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

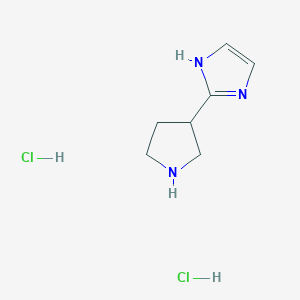
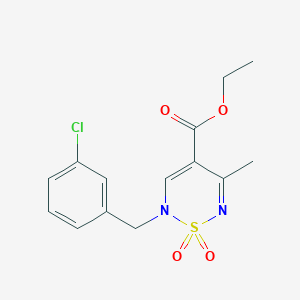
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide](/img/structure/B2430560.png)
![3-(2-bromophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2430561.png)
![6-Chloro-3-[2-(cyclohexen-1-yl)ethyl]-2,4-dihydropyrido[3,2-h][1,3]benzoxazine](/img/structure/B2430563.png)
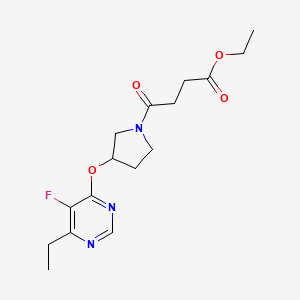
![3-{imidazo[1,5-a]pyridin-3-yl}propanoic acid](/img/structure/B2430567.png)
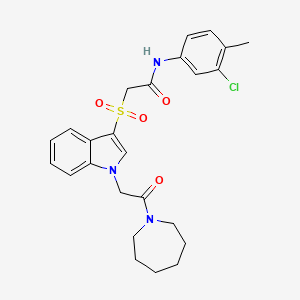
![4-(trifluoromethoxy)-N-(3-{[4-(trifluoromethoxy)phenyl]imino}prop-1-en-1-yl)aniline hydrochloride](/img/structure/B2430569.png)

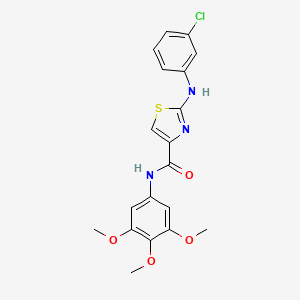
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(p-tolylthio)acetamide](/img/structure/B2430572.png)
